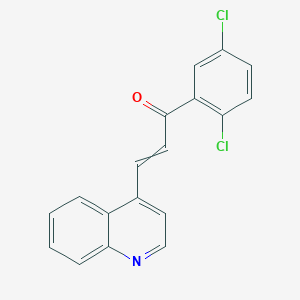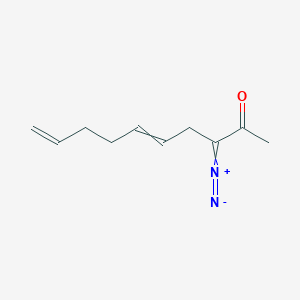
(5S)-Non-1-ene-3,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S)-Non-1-ene-3,5-diol is an organic compound characterized by a nonene backbone with hydroxyl groups at the 3rd and 5th positions The “5S” designation indicates the stereochemistry of the compound, specifically that the hydroxyl group at the 5th position is in the S-configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-Non-1-ene-3,5-diol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a ketone or an epoxide. For example, the reduction of (5S)-Non-1-en-3-one using a chiral catalyst can yield this compound with high enantiomeric purity. Another method involves the epoxidation of (5S)-Non-1-ene followed by ring-opening with a suitable nucleophile to introduce the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts or biocatalysts. These methods are optimized for high yield and enantiomeric purity, making them suitable for commercial applications. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
(5S)-Non-1-ene-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form (5S)-Nonane-3,5-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as tosyl chloride (TsCl) can be used to convert hydroxyl groups into tosylates, which can then undergo nucleophilic substitution.
Major Products
Oxidation: (5S)-Non-1-en-3-one or (5S)-Non-1-en-3-al.
Reduction: (5S)-Nonane-3,5-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(5S)-Non-1-ene-3,5-diol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving hydroxyl groups.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of (5S)-Non-1-ene-3,5-diol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, where its stereochemistry plays a crucial role in binding affinity and specificity. The hydroxyl groups can form hydrogen bonds with active site residues, influencing the compound’s activity and selectivity.
類似化合物との比較
Similar Compounds
(5R)-Non-1-ene-3,5-diol: The enantiomer of (5S)-Non-1-ene-3,5-diol, differing only in the configuration at the 5th position.
Non-1-ene-3,5-diol: The racemic mixture containing both (5S) and (5R) enantiomers.
(5S)-Nonane-3,5-diol: The fully saturated analog of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and the development of chiral pharmaceuticals.
特性
CAS番号 |
190008-66-3 |
|---|---|
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC名 |
(5S)-non-1-ene-3,5-diol |
InChI |
InChI=1S/C9H18O2/c1-3-5-6-9(11)7-8(10)4-2/h4,8-11H,2-3,5-7H2,1H3/t8?,9-/m0/s1 |
InChIキー |
QVETUMQDECIBBA-GKAPJAKFSA-N |
異性体SMILES |
CCCC[C@@H](CC(C=C)O)O |
正規SMILES |
CCCCC(CC(C=C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-lambda5-phosphane;rhenium](/img/structure/B12558196.png)
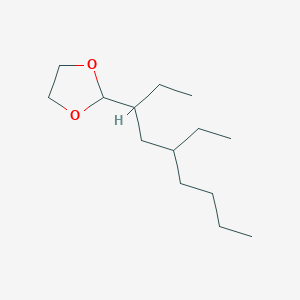
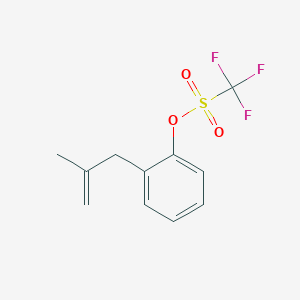
![2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane](/img/structure/B12558206.png)

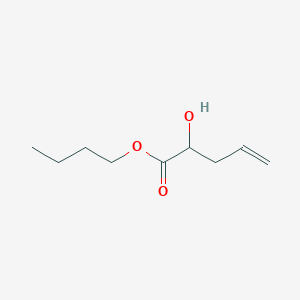
![Magnesium, chloro[3-(trimethylsilyl)propyl]-](/img/structure/B12558229.png)
![3-[(Trichlorostannyl)methyl]oxolan-2-one](/img/structure/B12558241.png)
![(6S)-5-[(2,5-dimethoxyphenyl)methyl]-6-methyl-3,6-dihydro-2H-pyran](/img/structure/B12558247.png)

